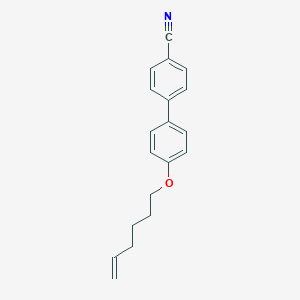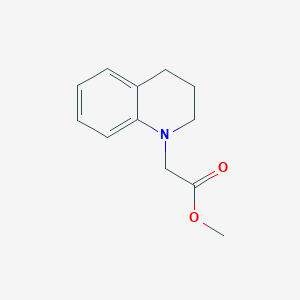
(3-Chlorocyclobutyl)methanol
Übersicht
Beschreibung
“(3-Chlorocyclobutyl)methanol” is a chemical compound with the molecular formula C5H9ClO . It has an average mass of 120.577 Da and a monoisotopic mass of 120.034195 Da .
Molecular Structure Analysis
“(3-Chlorocyclobutyl)methanol” contains a total of 16 bonds, including 7 non-H bonds, 1 rotatable bond, 1 four-membered ring, 1 hydroxyl group, and 1 primary alcohol . It consists of 9 Hydrogen atoms, 5 Carbon atoms, 1 Oxygen atom, and 1 Chlorine atom .Physical And Chemical Properties Analysis
“(3-Chlorocyclobutyl)methanol” has a density of 1.2±0.1 g/cm3, a boiling point of 193.9±13.0 °C at 760 mmHg, and a flash point of 71.0±19.8 °C . It has 1 H-bond acceptor, 1 H-bond donor, and 1 freely rotating bond . Its ACD/LogP is 0.54 .Wissenschaftliche Forschungsanwendungen
1. Lipid Dynamics and Biological Membranes
(3-Chlorocyclobutyl)methanol, as a form of methanol, can significantly impact lipid dynamics in biological and synthetic membranes. Methanol acts as a solubilizing agent in studies of transmembrane proteins and peptides. It has been shown that increasing methanol concentrations leads to enhanced mixing of lipid vesicles and affects lipid transfer and flip-flop kinetics. This has implications for understanding cell membrane stability and protein reconstitution in biological systems (Nguyen et al., 2019).
2. Catalysis in Methanol Synthesis
Methanol is a vital industrial chemical with diverse applications, and its synthesis can be enhanced using catalysts that incorporate rare earth elements. The unique properties of rare earth elements, such as their ability to switch between oxidation states, enhance the performance of methanol synthesis catalysts. This has led to improved catalytic performance in industrial applications (Richard & Fan, 2018).
3. Agricultural Applications
The application of methanol in agriculture, specifically in the foliar feeding of crops, has been explored. Studies have investigated the effects of methanol and ethanol on the growth of C3 crops, aiming to improve biomass production and water-use efficiency. However, results have shown that alcohols generally do not significantly affect growth and yield in crop species, suggesting limited effectiveness as growth enhancers (Rajala et al., 1998).
4. CO2 Utilization and Climate Change Prevention
Methanol synthesis from CO2 is a key area of research for climate change prevention and sustainable economic development. Low-pressure methanol synthesis catalysts, such as Ni-In-Al/SiO2, have been developed for this purpose, converting CO2 and renewable H2 into methanol. This process aligns with strategies for simultaneous CO2 utilization and renewable energy use (Richard & Fan, 2017).
5. Biological Conversion to Specialty Chemicals
Engineering E. coli to utilize methanol for converting it into valuable metabolites is another significant application. This involves using methanol dehydrogenases and pathway enzymes from specific bacteria to enable E. coli to convert methanol into biomass components and specialty chemicals, such as naringenin (Whitaker et al., 2017).
Eigenschaften
IUPAC Name |
(3-chlorocyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-5-1-4(2-5)3-7/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETIMGFGOCVNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550326 | |
| Record name | (3-Chlorocyclobutyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorocyclobutyl)methanol | |
CAS RN |
15963-47-0 | |
| Record name | (3-Chlorocyclobutyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



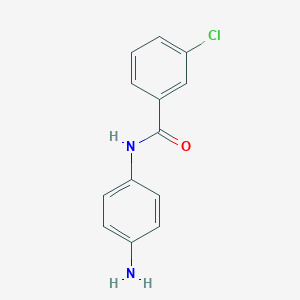
![7,8-dimethoxy-2-(2-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B174730.png)
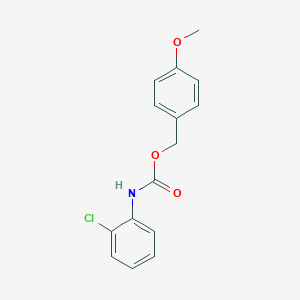
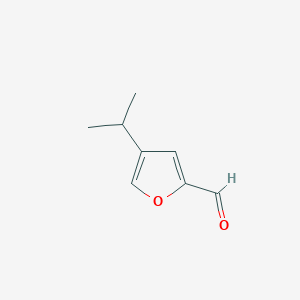

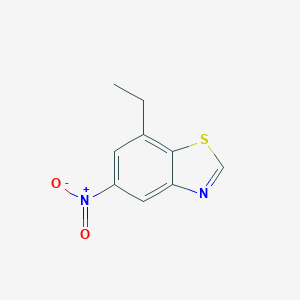
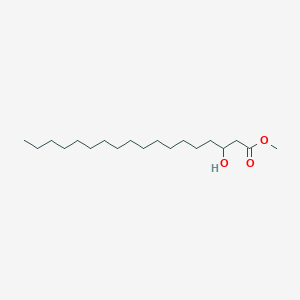
![3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide](/img/structure/B174749.png)

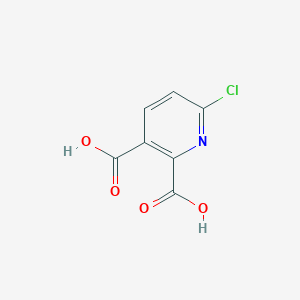
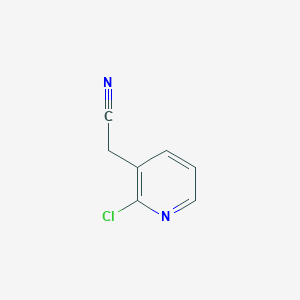
![8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B174760.png)
